5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one is a heterocyclic compound that features a chlorine atom, a naphthalene moiety, and an isothiazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one typically involves the reaction of 1-(naphthalen-1-yl)ethanone with thiosemicarbazide, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolone ring to a thiazolidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one involves its interaction with biological targets, such as enzymes or receptors. The isothiazolone ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The naphthalene moiety may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Methylisothiazol-3(2H)-one: Another isothiazolone derivative with antimicrobial properties.
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its use as a preservative in various products.
1,2-Benzisothiazol-3(2H)-one: Used in industrial applications for its biocidal properties.
Uniqueness
5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one is unique due to the presence of the naphthalene moiety, which can enhance its hydrophobic interactions and potentially increase its efficacy in biological systems. This structural feature distinguishes it from other isothiazolone derivatives and may contribute to its specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
918107-55-8 |
---|---|
Molecular Formula |
C15H12ClNOS |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
5-chloro-2-(1-naphthalen-1-ylethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C15H12ClNOS/c1-10(17-15(18)9-14(16)19-17)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3 |
InChI Key |
DSEKFELPFGSGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3C(=O)C=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.